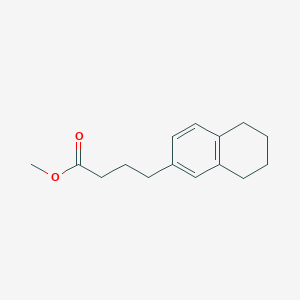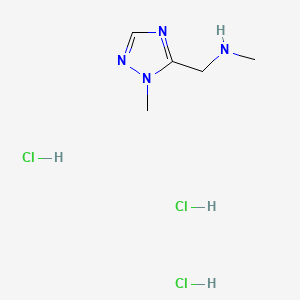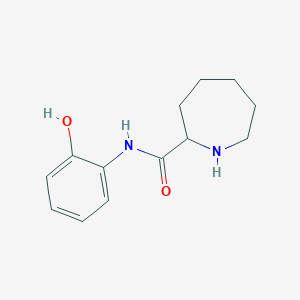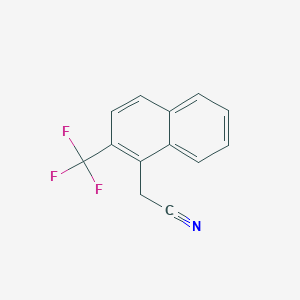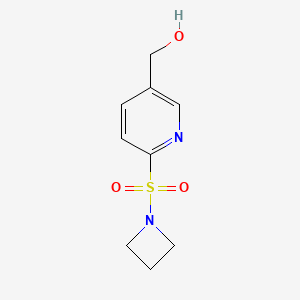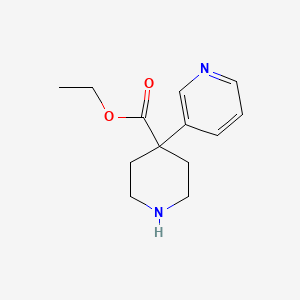
Ethyl 4-(pyridin-3-yl)piperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(pyridin-3-yl)piperidine-4-carboxylate is an organic compound that belongs to the class of piperidinecarboxylates. This compound features a piperidine ring substituted with a pyridine moiety at the 3-position and an ethyl ester group at the 4-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(pyridin-3-yl)piperidine-4-carboxylate typically involves the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.
Substitution Reaction: The pyridine moiety is introduced through a substitution reaction where a suitable pyridine derivative reacts with the piperidine ring under controlled conditions.
Esterification: The final step involves esterification to introduce the ethyl ester group at the 4-position of the piperidine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to maintain consistent reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(pyridin-3-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Alcohol derivatives.
Substitution: Substituted pyridine derivatives.
Applications De Recherche Scientifique
Ethyl 4-(pyridin-3-yl)piperidine-4-carboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Ethyl 4-(pyridin-3-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Ethyl 4-(pyridin-3-yl)piperidine-4-carboxylate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like Ethyl 4-piperidinecarboxylate, Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate, and Ethyl N-benzyl-3-oxo-4-piperidine-carboxylate.
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool in the development of new drugs and materials.
Propriétés
Numéro CAS |
1191123-72-4 |
|---|---|
Formule moléculaire |
C13H18N2O2 |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
ethyl 4-pyridin-3-ylpiperidine-4-carboxylate |
InChI |
InChI=1S/C13H18N2O2/c1-2-17-12(16)13(5-8-14-9-6-13)11-4-3-7-15-10-11/h3-4,7,10,14H,2,5-6,8-9H2,1H3 |
Clé InChI |
TVTNEVHQOGETRL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CCNCC1)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


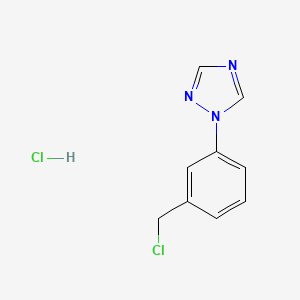


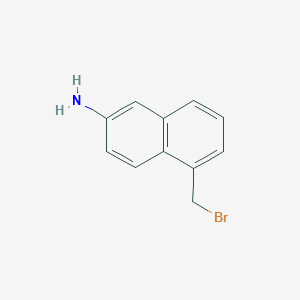
![1-Oxaspiro[4.5]dec-2-en-4-one, 2-phenyl-](/img/structure/B11877757.png)

